molecular formula C15H15NO2S B12126647 Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- CAS No. 60758-98-7

Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)-

Katalognummer: B12126647
CAS-Nummer: 60758-98-7
Molekulargewicht: 273.4 g/mol
InChI-Schlüssel: LIAKCEUIKFTFNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- is a chemical compound with the molecular formula C15H15NO2S It is known for its unique structure, which includes a benzenecarbothioamide core substituted with methoxy and phenylmethoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-4-(phenylmethoxy)benzaldehyde with thioamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The methoxy and phenylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzaldehyde, 3-methoxy-4-(phenylmethoxy)-: Similar structure but lacks the thioamide group.

    4-(Benzyloxy)-3-methoxybenzaldehyde: Another related compound with a similar aromatic core.

Uniqueness

Benzenecarbothioamide, 3-methoxy-4-(phenylmethoxy)- is unique due to the presence of the thioamide group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable subject of study in various research fields.

Eigenschaften

CAS-Nummer

60758-98-7

Molekularformel

C15H15NO2S

Molekulargewicht

273.4 g/mol

IUPAC-Name

3-methoxy-4-phenylmethoxybenzenecarbothioamide

InChI

InChI=1S/C15H15NO2S/c1-17-14-9-12(15(16)19)7-8-13(14)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,16,19)

InChI-Schlüssel

LIAKCEUIKFTFNB-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C(=S)N)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.